molecular formula C8H11BrO3 B2888350 Methyl 2-bromo-2-(oxan-4-ylidene)acetate CAS No. 2230803-75-3

Methyl 2-bromo-2-(oxan-4-ylidene)acetate

Cat. No.: B2888350
CAS No.: 2230803-75-3
M. Wt: 235.077
InChI Key: KZQYTFHFPACUIB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(oxan-4-ylidene)acetate is a brominated ester featuring a tetrahydropyran-derived oxan-4-ylidene substituent. This compound is structurally characterized by a central α-bromoacetate core, where the bromine atom and oxan-4-ylidene group are positioned at the α-carbon.

Properties

IUPAC Name

methyl 2-bromo-2-(oxan-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQYTFHFPACUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1CCOCC1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-bromo-2-(oxan-4-ylidene)acetate typically involves the reaction of oxan-4-one with methyl bromoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-bromo-2-(oxan-4-ylidene)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-bromo-2-(oxan-4-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(oxan-4-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The bromine atom and oxan-4-ylidene group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electronic Effects: Aryl-substituted analogs (e.g., 4-fluorophenyl, 4-bromophenyl) exhibit electrophilic α-carbons due to electron-withdrawing substituents, facilitating nucleophilic substitution .
  • Steric Considerations : Ortho-substituted derivatives (e.g., 2-chlorophenyl in ) show reduced reactivity in SN2 reactions due to steric hindrance. The oxan-4-ylidene group’s cyclic structure may impose similar steric constraints.
  • Synthetic Utility : Aryl-substituted bromoacetates are commonly alkylated with amines or sulfonamides to yield bioactive molecules (e.g., ). The oxan-4-ylidene variant could serve as a linchpin for synthesizing oxygenated heterocycles.
Physical and Spectroscopic Properties

NMR Data Comparison :

  • Methyl 2-bromo-2-(4-fluorophenyl)acetate :
    • ¹H NMR (CDCl₃): δ 3.69 (s, 3H, OCH₃), 7.12–7.37 (m, Ar-H) .
    • The methyl ester resonance (~δ 3.7) is consistent across analogs.
  • Methyl 2-bromo-2-(4-bromophenyl)acetate :

    • ¹H NMR (CDCl₃): δ 3.65 (s, 3H, OCH₃), 7.05–7.19 (m, Ar-H) .
  • Methyl 2-bromo-2-(oxan-4-ylidene)acetate: Predicted ¹H NMR: δ ~3.8 (OCH₃), δ 4.5–5.5 (oxan-4-ylidene protons). The cyclic enol ether would deshield adjacent protons, shifting signals upfield compared to aryl analogs.

Thermal Stability :

  • Aryl-substituted bromoacetates (e.g., ) are typically stable as oils or low-melting solids. The oxan-4-ylidene group’s cyclic structure may enhance thermal stability due to reduced rotational freedom.

Bromination Strategies :

  • Phosphorus Tribromide (PBr₃) : Used for α-bromination of mandelic acid derivatives (71% yield, ).
  • N-Bromosuccinimide (NBS) : Employed in radical bromination (e.g., , % yield).
  • Hypothetical Route for Oxan-4-ylidene Derivative :
    • Bromination of methyl 2-(oxan-4-ylidene)acetate using PBr₃ or NBS under controlled conditions.

Yield Trends :

  • Aryl-substituted analogs achieve moderate yields (62–71%, ). The oxan-4-ylidene variant’s synthesis may require optimized conditions to mitigate steric or electronic challenges.

Biological Activity

Methyl 2-bromo-2-(oxan-4-ylidene)acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biological molecules, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its reactivity and biological interactions. The compound features a bromine atom that can undergo substitution reactions, as well as an oxan-4-ylidene group that enhances its chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom facilitates nucleophilic attacks, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to diverse biological effects, including modulation of enzyme activities and influence on signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity
Studies have shown that the compound possesses significant antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

3. Anticancer Properties
Preliminary investigations indicate that this compound may exhibit anticancer activity. It has been tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1 Evaluated antioxidant capacity using DPPH assaySignificant scavenging activity observed, indicating potential for oxidative stress reduction
Study 2 Tested against breast cancer cell lines (MCF-7)IC50 values indicated moderate cytotoxicity; further investigation needed for mechanism elucidation
Study 3 Assessed anti-inflammatory effects in LPS-stimulated macrophagesReduced levels of TNF-alpha and IL-6, supporting anti-inflammatory potential

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